4-Bromo-3,5-diethylphenol
Description
4-Bromo-3,5-dimethylphenol (CAS 7463-51-6), also known as 4-bromo-3,5-xylenol, is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It features a phenol core substituted with a bromine atom at the para position and methyl groups at the 3 and 5 positions. This compound is widely utilized as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves bromination of 3,5-dimethylphenol or coupling reactions using brominating agents like dimethylthiocarbamoyl chloride under reflux conditions .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-bromo-3,5-diethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-3-7-5-9(12)6-8(4-2)10(7)11/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
QSFPEQVSTGLJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1Br)CC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 4-bromo-3,5-dimethylphenol and its analogues:
Key Comparisons:
Substituent Effects on Reactivity Electron-Withdrawing vs. Electron-Donating Groups: The methyl groups in 4-bromo-3,5-dimethylphenol enhance steric hindrance and mildly donate electrons, stabilizing the phenol ring. In contrast, fluorine atoms in 4-bromo-3,5-difluorophenol increase electronegativity, making the compound more reactive toward electrophilic substitution . Functional Group Diversity: The carbamate group in BDMC introduces pesticidal activity by targeting acetylcholinesterase enzymes, while the benzamide derivative (C₉H₁₀BrNO) is tailored for drug discovery due to its hydrogen-bonding capacity .
Synthetic Pathways 4-Bromo-3,5-dimethylphenol is synthesized via bromination of 3,5-dimethylphenol or via Ullmann-type coupling reactions . BDMC is produced by reacting 4-bromo-3,5-dimethylphenol with methyl isocyanate . The difluoro analogue (C₆H₃BrF₂O) requires fluorination agents like SF₄ or HF-pyridine for substitution .
Applications Agrochemicals: BDMC’s carbamate group is critical for pesticidal activity, whereas the parent phenol is a building block for herbicides . Pharmaceuticals: The benzamide derivative (C₉H₁₀BrNO) is explored in kinase inhibitor development . Materials Science: The difluoro derivative’s stability under harsh conditions makes it suitable for fluoropolymer synthesis .
Research Findings and Data
Spectroscopic Data
- NMR: The methyl groups in 4-bromo-3,5-dimethylphenol produce distinct singlets at δ 2.3 ppm (¹H) and δ 20–22 ppm (¹³C), whereas fluorine substituents in the difluoro analogue cause splitting in ¹⁹F NMR spectra .
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